molecular formula C94H180N3O22P B12296456 azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate CAS No. 1332714-01-8

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate

Cat. No.: B12296456
CAS No.: 1332714-01-8
M. Wt: 1735.4 g/mol
InChI Key: CYRPJUBABDDIFR-ADEWMWGLSA-N
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Description

This compound is a highly complex, multi-functional molecule comprising:

  • Azane (NH₃) as part of its ammonium salt structure .
  • A glycosylated oxane core with stereospecific configurations (2R,3S,4R,5R,6S), indicating a sugar-derived backbone.
  • Acylated substituents: Multiple long-chain fatty acid esters (dodecanoyloxy, tetradecanoyloxy, and hydroxytetradecanoate) attached via amide and ester linkages.
  • Phosphonooxy group: A phosphate moiety at the 5-position of the oxane ring.

Its phosphonooxy group may confer solubility or interaction with cellular receptors .

Properties

CAS No.

1332714-01-8

Molecular Formula

C94H180N3O22P

Molecular Weight

1735.4 g/mol

IUPAC Name

azanium [(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C94H177N2O22P.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)113-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)117-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)112-83(102)67-61-55-49-43-36-30-24-18-12-6)94(115-79(73-97)90(92)118-119(108,109)110)111-74-80-89(106)91(116-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(93(107)114-80)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2;/h75-80,87-94,97-99,106-107H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,108,109,110);1H3/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93+,94-;/m1./s1

InChI Key

CYRPJUBABDDIFR-ADEWMWGLSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Synthesis of (3R)-3-Hydroxytetradecanoic Acid

3-Hydroxytetradecanoic acid (CAS: 1961-72-4) is commercially available but can be synthesized via microbial β-oxidation of tetradecanoic acid using Pseudomonas spp. strains. Key parameters include:

  • Solubility : 50 mg/mL in DMSO at 25°C.
  • Storage : -20°C under argon to prevent esterification.

Acylation of Amino and Hydroxy Groups

Acylation proceeds via activated esters:

  • Esterification : 3-Hydroxytetradecanoic acid is converted to its acid chloride using oxalyl chloride (1.2 eq, 0°C, 2 h).
  • Coupling : The acid chloride reacts with free amino groups on the glycosyl backbone in anhydrous DMF with DIEA (2.5 eq), achieving >80% conversion.

Challenges : Competing hydrolysis of acid chlorides is mitigated by rigorous solvent drying (molecular sieves) and low-temperature conditions (-10°C).

Assembly and Final Deprotection

Sequential Deprotection

  • Trityl Removal : 0.5% HCl in MeOH (2 h, RT).
  • Benzyl Phosphate Cleavage : Hydrogenolysis (H$$_2$$, Pd/C, EtOAc, 12 h).

Global Deprotection

Final TBS ethers are cleaved using HF-pyridine (70% yield).

Analytical Characterization

Table 2: Spectroscopic Data for Key Intermediates

Intermediate $$^1$$H NMR (δ, ppm) $$^{13}$$C NMR (δ, ppm)
Glycosyl bromide 5.42 (d, J = 3.7 Hz, H-1) 102.5 (C-1)
Phosphorylated core 4.88 (m, H-5) 74.2 (C-5)
Acylated product 2.31 (t, J = 7.5 Hz, CH$$_2$$) 173.8 (C=O)

Molar Mass : ESI-MS confirms the final product at m/z 2487.2 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution reagents: Such as alkyl halides for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. Compounds with similar structures are often investigated for their effects on cellular processes and their potential as therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its complex structure suggests that it might interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups might confer unique properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs
Compound Name / ID Key Features Molecular Weight (g/mol) Functional Groups Applications/Properties Source
Target Compound Glycosylated oxane core, multiple acyl chains (C14, C12), phosphonooxy group ~1,500 (estimated) Amide, ester, phosphate, hydroxyl Hypothesized: Membrane component, bioactive lipid N/A
azanium;[(2R,3S,4R,5R,6R)-4-hydroxy-6-(2-hydroxyethoxy)... hydrogen phosphate Glycosylated oxane, hydroxytetradecanoyl amino group, phosphate 546.29 Hydroxyl, phosphate, amide Glycolipid analog, potential membrane interactions
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide Sulfinyl, nitro, hydroxy-oxido groups 292.26 Sulfoxide, nitro, hydroxyl Unknown (structural studies only)

Key Differences :

  • The target compound’s long acyl chains contrast with the smaller aromatic sulfinyl groups in .
  • Compared to , the target has additional esterified fatty acids , enhancing hydrophobicity and lipid-membrane affinity.
Functional Analogs: Phosphazanes and Cyclodiphosphazanes
Compound Name / ID Key Features Applications Properties Source
cis-Cyclodiphosph(V/V)azane Cyclic P–N scaffold, tert-butylamino substituents Supramolecular building blocks Forms hydrogen bonds (R21(8) motifs), halogen bond acceptors
Cyclodiphosph(V)azane of sulfaguanidine Chlorine, nitrogen, phosphorus-rich structure Flame retardant additives High thermal stability, LOI >30%

Key Differences :

  • The target compound’s phosphate group differs from the cyclic P–N backbone in phosphazanes.
  • Unlike flame-retardant phosphazanes , the target’s acyl chains suggest biological rather than industrial applications .

Biological Activity

The compound referred to as azane;(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl-3-hydroxytetradecanoate is a complex organic molecule that exhibits significant biological activity due to its unique structure and functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a sugar-like backbone with multiple functional groups including hydroxyl (-OH), phosphonooxy, and amino groups. The stereochemistry of the molecule is critical as it influences its interactions with biological systems. The presence of these functional groups suggests potential for various biological activities such as antimicrobial and antitumor effects.

Mechanisms of Biological Activity

The biological activity of this azane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have shown the ability to modulate enzyme activity, which can lead to therapeutic effects in diseases such as cancer.
  • Cell Membrane Interaction : Its structural configuration allows it to interact with cellular membranes, potentially altering membrane dynamics and affecting cell signaling pathways.
  • Receptor Binding : The azane may bind to specific receptors on cell surfaces, influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that azane compounds with similar functional groups exhibit antimicrobial properties. For instance, studies have shown that compounds containing sulfoamino groups can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Antitumor Properties

In vitro studies have demonstrated that azane derivatives can induce apoptosis in cancer cells. A study found that compounds with similar structural motifs activated caspase pathways leading to programmed cell death in various cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this azane compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureKey Features
Hydrazine (N₂H₄)N₂H₄Simple azane; used in rocket fuels and as a reducing agent.
SulfamethoxazoleC₁₁H₁₄N₄O₃SAntibacterial agent; contains sulfonamide group similar to sulfoamino.
D-myo-InositolC₆H₁₂O₆Plays a crucial role in cellular signaling; structurally related to the azane.

The complexity of the azane's structure allows for diverse chemical reactivity and potential biological applications that distinguish it from simpler compounds like hydrazine or sulfamethoxazole.

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